5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole
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Overview
Description
5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then treated with sulfur and other reagents to form the dithiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound has shown potential as an antiviral and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Similar in structure but lacks the phenyl group.
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur in the ring.
Uniqueness
5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole is unique due to its dithiadiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62002-25-9 |
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Molecular Formula |
C13H9ClN2S2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-phenyl-1,3,2,4-dithiadiazole |
InChI |
InChI=1S/C13H9ClN2S2/c14-11-8-6-10(7-9-11)13-15-18-16(17-13)12-4-2-1-3-5-12/h1-9H |
InChI Key |
LSONRQDFHBYCCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2SC(=NS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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